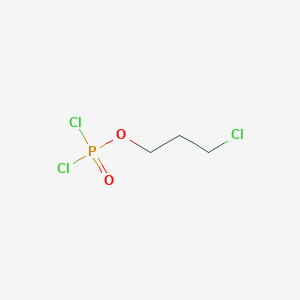

3-Chloropropyl phosphorodichloridate

Beschreibung

It belongs to the phosphorodichloridate family, characterized by a central phosphorus atom bonded to two chlorine atoms, one alkoxy group (3-chloropropyl), and one phosphoryl oxygen. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of phosphorylated polymers, dendrimers, and pharmaceuticals due to its reactive dichlorophosphate moiety . Its 3-chloropropyl substituent enhances electrophilicity, making it a versatile reagent for nucleophilic substitutions .

Eigenschaften

Molekularformel |

C3H6Cl3O2P |

|---|---|

Molekulargewicht |

211.41 g/mol |

IUPAC-Name |

1-chloro-3-dichlorophosphoryloxypropane |

InChI |

InChI=1S/C3H6Cl3O2P/c4-2-1-3-8-9(5,6)7/h1-3H2 |

InChI-Schlüssel |

LCVBPSKTKGXIDD-UHFFFAOYSA-N |

Kanonische SMILES |

C(COP(=O)(Cl)Cl)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloropropyl phosphorodichloridate can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{C3H7ClO} + \text{POCl3} \rightarrow \text{C3H7Cl3O2P} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in specialized reactors designed to handle corrosive reagents and by-products. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloropropyl phosphorodichloridate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropanol and phosphoric acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

Nucleophilic Substitution: Products include substituted phosphorodichloridates.

Hydrolysis: Yields 3-chloropropanol and phosphoric acid.

Oxidation and Reduction: Various oxidized or reduced phosphorus-containing compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloropropyl phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, including pesticides and flame retardants.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals, including plasticizers and surfactants.

Wirkmechanismus

The mechanism of action of 3-chloropropyl phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Reactivity and Stability

- This compound : Highly reactive due to electron-withdrawing Cl atoms on phosphorus and the 3-chloropropyl group. Reacts with nucleophiles (e.g., amines, alcohols) to form phosphate esters or amides. Stability is moderate in anhydrous conditions but hydrolyzes in moisture .

- Phenyl phosphorodichloridate : Less electrophilic than 3-chloropropyl derivatives due to aromatic stabilization. Used in Friedel-Crafts acylations but requires stronger bases for activation .

- Diisopropyl Phosphorochloridate : Bulkier isopropyl groups reduce reactivity compared to chloropropyl analogs. Commonly used in controlled phosphorylation reactions .

- 3-Chloropropyltrichlorosilane: Extreme moisture sensitivity (hydrolyzes to HCl and silanols). Reactivity driven by Si-Cl bonds, enabling surface functionalization in materials science .

Research Findings and Trends

Recent studies highlight 3-chloropropyl derivatives in targeted drug delivery systems. For example, chloropropyl-terminated dendrimers exhibit tunable cytotoxicity, enabling selective cancer cell uptake . Emerging applications of this compound include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.